N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide
Description
N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide is a synthetic small molecule characterized by a hybrid pyrimidine-quinoline scaffold. The pyrimidine core (2,4-dioxo-6-amino) is substituted at the N1 position with a 2-methoxyethyl group, while the quinoline moiety is chlorinated at the C2 position and functionalized with a benzyl-carboxamide group at C2.
Properties
IUPAC Name |
N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O4/c1-34-12-11-29-21(26)20(22(31)28-24(29)33)30(14-15-7-3-2-4-8-15)23(32)17-13-19(25)27-18-10-6-5-9-16(17)18/h2-10,13H,11-12,14,26H2,1H3,(H,28,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZOKHUULMPORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiplasmodial research. This article reviews its synthesis, biological activity, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate quinoline and pyrimidine moieties. The structural framework is crucial for its biological activity, and modifications in substituents can significantly influence its efficacy and selectivity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit M. tuberculosis H37Rv strain, with some compounds showing minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid .
Antiplasmodial Activity
The compound's structural analogs have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that these compounds can inhibit the growth of the parasite effectively, with some derivatives achieving low nanomolar potency . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound interferes with essential protein synthesis pathways in both bacterial and parasitic cells.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting potential anticancer properties .
- Reactive Oxygen Species (ROS) Generation : Some derivatives promote ROS generation, leading to oxidative stress and subsequent cell death in target cells .
Study 1: Antimycobacterial Evaluation
A study focused on a series of quinoline derivatives reported that specific modifications led to enhanced antimycobacterial activity. Compounds with a benzyloxybenzyl group exhibited selective toxicity towards M. tuberculosis while maintaining low cytotoxicity against human cell lines .
Study 2: Antimalarial Efficacy
In another study, quinoline derivatives were screened for antimalarial properties, revealing that certain compounds displayed excellent oral efficacy in mouse models infected with P. berghei, achieving ED90 values below 1 mg/kg . This highlights the potential for these compounds in treating malaria effectively.
Data Tables
| Compound Name | MIC (µg/mL) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| N-[6-amino... | 0.5 | >100 | EF2 Inhibition |
| Analog A | 0.8 | >50 | EF2 Inhibition |
| Analog B | 1.0 | >75 | ROS Generation |
Scientific Research Applications
N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide is a synthetic compound belonging to the pyrimidine derivatives class. It features a complex structure including a quinoline moiety and a pyrimidine core, making it interesting in medicinal chemistry and drug development.
General Information and Characteristics
- Structural Classifications The compound is classified as both a quinoline and a pyrimidine derivative, indicating its dual structural characteristics.
- Molecular Formula The molecular formula is C24H22ClN5O4 and the molecular weight is 479.9 .
- Synthesis Synthesis typically involves multi-step organic reactions that require specific reagents and catalysts, as well as precise temperature and pressure controls to ensure high yields and purity.
- Functional Groups The molecular structure includes amines, carboxamides, and methoxy groups, which contribute to its potential biological activity.
Potential Applications
this compound has potential applications in:
- Medicinal Chemistry It is of interest in medicinal chemistry and drug development due to its complex structure.
- Pharmacology It is utilized in research settings, particularly in studies related to pharmacology.
- Drug Design Understanding the reactions it can participate in is crucial for predicting its reactivity and stability in various environments, which is important for its application in drug design.
Reactivity and Stability
The compound can participate in various chemical reactions due to its functional groups:
- Amines can undergo acylation, alkylation, or react with aldehydes and ketones.
- Carboxamides can undergo hydrolysis or react with reducing agents.
- Methoxy groups can participate in ether cleavage reactions.
Understanding these reactions is crucial for predicting the reactivity and stability of the compound in various environments, which is important for its application in drug design.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrimidine and heterocyclic derivatives. Below is a comparative analysis of key analogs, focusing on structural features, substituent effects, and inferred biological implications:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s pyrimidine-quinoline hybrid contrasts with simpler pyrimidine () or thienopyrimidine () cores. The quinoline moiety may enhance planar stacking interactions compared to non-aromatic substituents in analogs like BP 27384 .
Methoxyethyl vs. Hydroxyethyl: The 2-methoxyethyl group in the target compound and ECHEMI’s analog may improve metabolic stability compared to hydroxyethyl-piperazinyl groups (BP 27384) , which are prone to oxidation.
Biological Activity: Pyrimidine derivatives with aminomethyl or halogenated aryl groups () exhibit antimicrobial or experimental drug activity, suggesting the target compound could share similar mechanisms . However, the quinoline component may redirect activity toward antiparasitic or anticancer targets, as seen in chloroquine analogs.
Crystallographic and Conformational Insights :
- Intramolecular hydrogen bonding in ’s compound stabilizes its conformation , a feature likely critical for the target compound’s activity. The dihedral angles between the pyrimidine and aromatic rings (e.g., 12.8° in vs. unmeasured in the target) could influence binding pocket compatibility.
Research Findings and Implications
- Therapeutic Potential: While direct data are lacking, structural parallels to antimicrobial pyrimidines and experimental thienopyrimidines justify further investigation into kinase or topoisomerase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
